
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique molecular structure, which includes a benzodioxin moiety and a pyrrolidinecarboxamide group. Its molecular formula is C16H17N5O2, with a molecular weight of 311.34 g/mol.
Property | Value |
---|---|
Molecular Formula | C16H17N5O2 |
Molecular Weight | 311.34 g/mol |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI Key | FQEPXPLONRLVMJ-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that derivatives of benzodioxin compounds exhibit significant anticancer activity. A study highlighted the ability of similar compounds to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation .
Antimicrobial Activity
Compounds containing the benzodioxin structure have been shown to possess antimicrobial properties. In vitro studies demonstrated that these compounds inhibit the growth of various bacteria and fungi by disrupting their cellular processes .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation .
- Receptor Interaction : It potentially interacts with various receptors, influencing signaling pathways related to inflammation and cancer progression .
Case Studies
- Anticancer Study : In a controlled study involving human cancer cell lines, the compound exhibited a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : A comparative study showed that the compound was effective against resistant strains of bacteria, outperforming several standard antibiotics in terms of minimum inhibitory concentration (MIC) values .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C18H20N2O4 with a molecular weight of approximately 320.36 g/mol. The structure features a pyrrolidine ring, a benzodioxin moiety, and a methoxyphenethyl side chain, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that modifications to the benzodioxin structure enhance its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MIC) for effective derivatives ranged from 4 to 20 μmol/L, showcasing their potential as antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies using human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) revealed that certain derivatives exhibited potent cytotoxic effects with IC50 values ranging from 2.56 to 3.89 μmol/L . This suggests a promising avenue for developing new anticancer therapies based on this compound's structure.
Neuropharmacological Effects
Preliminary investigations into the neuropharmacological effects of the compound suggest potential applications in treating neurological disorders. The structural components may interact with neurotransmitter systems, although further studies are required to elucidate these mechanisms fully.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various derivatives against Candida albicans and Gram-positive bacteria. The results indicated that compounds with specific substitutions on the benzodioxin ring exhibited superior activity compared to standard antibiotics, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 2: Anticancer Screening
In a screening of over twenty synthesized derivatives, compounds containing electron-withdrawing groups showed significantly higher cytotoxicity against multiple cancer cell lines. This correlation between structural features and biological activity underscores the need for targeted design in drug development .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis of pyrrolidinecarboxamide derivatives typically involves multi-step reactions, such as condensation of substituted amines with activated carbonyl intermediates. For example, describes the preparation of analogous 5-oxopyrrolidine derivatives via nucleophilic substitution, hydrazine coupling, and cyclization. Key steps include:
- Amide bond formation : Reacting 5-oxopyrrolidine precursors with substituted phenethylamines under reflux conditions in polar aprotic solvents (e.g., DMF or THF) using coupling agents like DCC or EDC .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of amine), temperature (70–90°C), and reaction time (12–24 hours). reports yields up to 82% for similar compounds.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm the benzodioxin and pyrrolidine moieties. For instance, aromatic protons in the benzodioxin ring appear as doublets at δ 6.7–7.2 ppm, while the pyrrolidine carbonyl resonates at ~170–175 ppm in ¹³C NMR .
- IR spectroscopy : Stretching frequencies for amide C=O (~1650–1680 cm⁻¹) and benzodioxin ether linkages (~1240–1280 cm⁻¹) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) and ESI+ ionization to verify molecular ion peaks and purity (>95%) .
Advanced Research Questions
Q. How can computational methods and reaction path analysis improve synthesis efficiency?
highlights the use of quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. For example:
- Reaction mechanism elucidation : Simulate the activation energy for amide bond formation or ring-closure steps.
- Solvent effects : COSMO-RS calculations to predict solvent polarity impacts on reaction kinetics .
- Parameter optimization : Machine learning algorithms (e.g., Bayesian optimization) can correlate experimental variables (temperature, solvent, catalyst) with yield data from to recommend optimal conditions .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., antibacterial MIC tests) under standardized conditions (e.g., CLSI guidelines) to rule out protocol variability. notes discrepancies in hydrazide derivatives’ activity due to solubility differences.
- Structural analogs : Compare the target compound’s SAR with analogs in (e.g., methoxy vs. halogen substitutions) to identify critical pharmacophores.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .
Q. What experimental design strategies are effective for optimizing reaction scalability?
emphasizes Design of Experiments (DoE) for multi-variable optimization:
- Factorial designs : Test factors like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent ratio (DMF:toluene = 1:1 to 1:3).
- Response Surface Methodology (RSM) : Model interactions between variables to predict maximum yield regions. For example, a Central Composite Design could reduce required experiments by 40% while maintaining resolution .
- Scale-up considerations : Use dimensionless numbers (e.g., Reynolds number) to maintain mixing efficiency when transitioning from lab-scale (50 mL) to pilot reactors (5 L) .
Q. Methodological Notes
- Data validation : Cross-reference NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm structural assignments.
- Controlled experiments : Include negative controls (e.g., reactions without catalysts) to isolate side reactions, particularly for complex intermediates.
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24N2O5/c1-27-18-5-2-15(3-6-18)8-9-23-22(26)16-12-21(25)24(14-16)17-4-7-19-20(13-17)29-11-10-28-19/h2-7,13,16H,8-12,14H2,1H3,(H,23,26) |
InChI Key |
OLVXKLKJZZGULD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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